2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 2,5-dioxopyrrolidine moiety linked to an ethylacetamide chain, which is further substituted with a pyrazine-bearing pyrazole group. The dioxopyrrolidine ring is a known pharmacophore associated with enzyme inhibition (e.g., proteasome or kinase targets), while the pyrazine-pyrazole system may enhance binding to biological targets through hydrogen bonding and π-π interactions . Its synthesis typically involves coupling 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with a pyrazine-pyrazole-ethylamine intermediate using HATU as a coupling agent in acetonitrile/DMF .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c22-13(10-21-14(23)1-2-15(21)24)18-6-8-20-7-3-11(19-20)12-9-16-4-5-17-12/h3-5,7,9H,1-2,6,8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDLZFYTVPLQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a derivative of pyrrolidinone with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Properties
Recent studies have highlighted several biological activities associated with this compound, particularly in the context of anticonvulsant and antinociceptive effects. The following sections summarize key findings from various research efforts.
Anticonvulsant Activity
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance:
- Compound Efficacy : In a study assessing various derivatives, one compound demonstrated an ED50 value of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model, indicating potent anticonvulsant activity .
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| 22 | 23.7 | Maximal Electroshock (MES) |
| 22 | 22.4 | 6 Hz Seizure Model |
Antinociceptive Activity
In addition to anticonvulsant effects, this compound has shown promise in pain management:
- Pain Models : The same study reported efficacy in formalin-induced tonic pain models, suggesting that the compound may act through multiple mechanisms to inhibit pain pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Sodium/Calcium Channel Inhibition : The compound may inhibit central sodium and calcium currents, which are critical in the propagation of seizure activity.
- TRPV1 Receptor Antagonism : It has been suggested that antagonizing the transient receptor potential vanilloid 1 (TRPV1) receptor contributes to its antinociceptive effects .
Case Studies
A notable case study involved the evaluation of a library of compounds derived from 2,5-dioxopyrrolidin-1-yl structures. The study utilized various seizure models to assess efficacy and safety profiles:
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and pyrrolidinone moieties are prone to hydrolysis under acidic or basic conditions:
Nucleophilic Substitution
The ethyl linker adjacent to the pyrazole ring facilitates nucleophilic displacement:
Cyclization Reactions
Intramolecular reactions are favored under thermal or catalytic conditions:
Oxidation and Reduction
The pyrazine and pyrrolidinone groups participate in redox reactions:
Coupling Reactions
Cross-coupling strategies enable structural diversification:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability thresholds:
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
Impact of Fluorination : Compound 189 () incorporates difluoromethyl groups on its pyrazole ring, which increases lipophilicity (logP) compared to the target compound’s pyrazine moiety. Fluorination often enhances metabolic stability but may reduce aqueous solubility .
Its crystalline structure (validated by X-ray) suggests higher solid-state stability .
Heterocyclic Core Variations : Replacing pyrazine (target compound) with pyridine () or benzo[d]thiazole () alters electronic properties. Pyrazine’s electron-deficient nature may favor π-stacking in biological targets, whereas thiazole’s sulfur atom could influence redox behavior .
Molecular Weight and Solubility : The simpler N,N-dimethyl analog () has a lower molecular weight (153.18 g/mol) and higher solubility but lacks the dioxopyrrolidine group critical for enzyme inhibition .
Steric Effects : The octahydrobenzo-pyrido-oxazocin system in introduces steric hindrance, likely reducing bioavailability compared to the target compound’s linear ethylacetamide chain .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with precursor molecules like pyrazine derivatives and pyrrolidinone intermediates. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrrolidinone and pyrazole-ethylamine moieties.
- Heterocyclic ring formation : Optimize pyrazole cyclization using hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
To improve efficiency, apply Design of Experiments (DOE) to screen variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
Q. How should researchers characterize the compound’s structure and purity?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
- NMR spectroscopy : Use - and -NMR to confirm connectivity, focusing on pyrrolidinone carbonyl signals (~170 ppm) and pyrazole proton splitting patterns .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated in pyrazole-acetamide analogs .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.
Advanced Research Questions
Q. How can computational methods predict reactivity and guide derivative design?
Methodological Answer: Density Functional Theory (DFT) calculations are essential for:
- Reaction mechanism elucidation : Map energy profiles for key steps (e.g., amide bond formation) and identify rate-limiting transition states .
- Regioselectivity analysis : Compare Fukui indices for pyrazine and pyrrolidinone moieties to predict electrophilic/nucleophilic sites .
- Structure-Activity Relationships (SAR) : Screen derivatives by docking into target protein pockets (e.g., kinase enzymes) to prioritize synthesis.
For example, DFT studies on similar pyrazole-acetamides revealed that electron-withdrawing groups on pyrazine enhance electrophilic reactivity .
Q. How can conflicting data in biological assays be systematically addressed?
Methodological Answer: Contradictions in bioactivity (e.g., inconsistent IC values) require:
- Dose-response validation : Repeat assays with tighter control of variables (e.g., cell passage number, solvent concentration).
- Metabolite profiling : Use LC-MS to check for compound degradation under assay conditions.
- Computational feedback : Reconcile experimental IC with docking scores using machine learning models to identify outliers .
A case study on pyrazole derivatives showed that discrepancies in cytotoxicity were resolved by accounting for efflux pump activity in cell lines .
Q. What strategies optimize reaction conditions for scale-up without compromising yield?
Methodological Answer: Leverage process control and simulation tools :
- Flow chemistry : Transition batch reactions to continuous flow to enhance heat/mass transfer and reduce side reactions.
- Membrane separation : Implement nanofiltration to recover catalysts and unreacted precursors .
- Kinetic modeling : Use MATLAB or Aspen Plus to simulate reaction kinetics and optimize residence time/temperature profiles.
For example, a pyrazine synthesis scaled from mg to g scale achieved 92% yield by switching from THF to a MeOH/water system, reducing viscosity and improving mixing .
Q. How can researchers design analogs to improve metabolic stability?
Methodological Answer: Focus on structural modifications informed by in vitro ADME studies :
- Bioisosteric replacement : Substitute the pyrazine ring with triazine to reduce CYP450-mediated oxidation.
- Prodrug strategies : Introduce ester moieties at the acetamide group for enhanced permeability, followed by enzymatic cleavage .
- Metabolic soft spots : Use liver microsome assays to identify vulnerable sites (e.g., pyrrolidinone ring) and introduce fluorine or methyl groups to block oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
